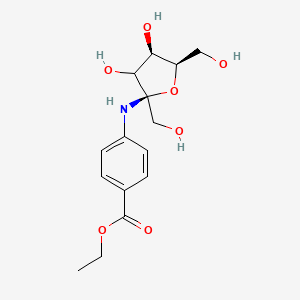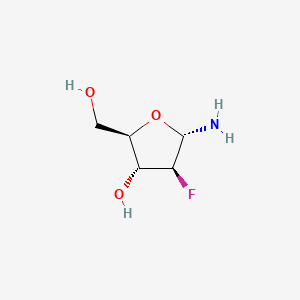
rac-cis-1-Deshydroxy Rasagiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-cis-1-Deshydroxy Rasagiline: is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is a derivative of Rasagiline, a well-known monoamine oxidase type B (MAO-B) inhibitor used in the treatment of Parkinson’s disease . Unlike Rasagiline, this compound lacks a hydroxyl group, which may influence its chemical properties and biological activities.
Méthodes De Préparation
The synthesis of rac-cis-1-Deshydroxy Rasagiline can be achieved through various methods. One common approach involves the use of emulsion-solvent evaporation techniques. For instance, the compound can be prepared by dissolving PLGA (poly(lactic-co-glycolic acid)) in a suitable solvent, followed by emulsification and solvent evaporation . This method allows for the encapsulation of the compound in microspheres, which can be used for controlled drug delivery.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
rac-cis-1-Deshydroxy Rasagiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo substitution reactions with halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
rac-cis-1-Deshydroxy Rasagiline has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of structural modifications on MAO-B inhibition. In biology, it serves as a tool to investigate the role of MAO-B in various physiological processes.
In medicine, this compound is explored for its potential neuroprotective effects and its ability to modulate dopamine levels in the brain. This makes it a candidate for the treatment of neurodegenerative diseases such as Parkinson’s disease . In industry, the compound is used in the development of advanced drug delivery systems, including injectable gels and microspheres for sustained release .
Mécanisme D'action
The mechanism of action of rac-cis-1-Deshydroxy Rasagiline is believed to be similar to that of Rasagiline. It acts as an irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain . By inhibiting MAO-B, the compound increases extracellular levels of dopamine, thereby enhancing dopaminergic activity and alleviating symptoms of Parkinson’s disease .
Comparaison Avec Des Composés Similaires
rac-cis-1-Deshydroxy Rasagiline can be compared to other MAO-B inhibitors such as Rasagiline and Selegiline. While Rasagiline is metabolized to non-toxic aminoindan, Selegiline is metabolized to potentially harmful amphetamine derivatives . This makes this compound and Rasagiline more favorable in terms of safety profile.
Similar compounds include:
Rasagiline: A selective and irreversible MAO-B inhibitor used in Parkinson’s disease therapy.
Selegiline: Another MAO-B inhibitor, but with a different metabolic profile.
This compound stands out due to its unique structural modification, which may offer distinct pharmacological properties and therapeutic benefits.
Propriétés
IUPAC Name |
(1S,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAOXAKDLRBCFC-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(C2=CC=CC=C12)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1C[C@@H](C2=CC=CC=C12)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)



![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)



